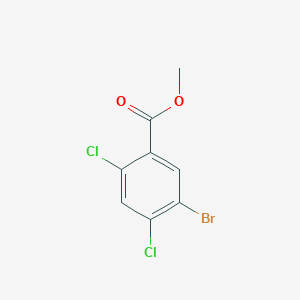

Methyl 5-bromo-2,4-dichlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIAQYXTJFKZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Methyl 5-bromo-2,4-dichlorobenzoate from 2,4-dichlorobenzoic acid

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2,4-dichlorobenzoate

Executive Summary: This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. Starting from the readily available 2,4-dichlorobenzoic acid, this document details a robust two-step synthetic pathway involving electrophilic bromination followed by Fischer esterification. The narrative emphasizes the mechanistic rationale behind procedural choices, offering insights into reaction control, purification, and optimization. This document is intended for researchers, chemists, and process development scientists who require a reliable and well-elucidated method for preparing this key intermediate.

Introduction and Strategic Overview

This compound is a halogenated aromatic ester frequently employed as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of its chloro and bromo substituents, combined with the reactive methyl ester handle, makes it a versatile synthon for cross-coupling reactions and other functional group transformations.

The synthesis commences with 2,4-dichlorobenzoic acid, an industrial chemical.[1] The synthetic strategy is dissected into two primary transformations:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2,4-dichlorobenzoic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This pathway is selected for its logical simplicity, use of accessible reagents, and amenability to scale-up.

Part I: Electrophilic Bromination of 2,4-Dichlorobenzoic Acid

The initial step involves the regioselective bromination of the 2,4-dichlorobenzoic acid core to produce 5-bromo-2,4-dichlorobenzoic acid.

Mechanistic Rationale and Regioselectivity

The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. In 2,4-dichlorobenzoic acid, we have three substituents to consider:

-

Two Chloro Groups (-Cl): These are deactivating but ortho, para-directing.

-

One Carboxylic Acid Group (-COOH): This is strongly deactivating and a meta-director.

The position of bromination is a result of the cumulative influence of these groups. The C5 position is meta to the carboxylic acid and ortho to the C4-chloro group. This alignment of directing effects makes the C5 position the most electronically favorable site for electrophilic attack, leading to the desired isomer as the major product.

Experimental Protocol: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[2]

Step-by-Step Methodology:

-

Reagent Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol).

-

Solvent and Reagent Addition: In a fume hood, carefully add chlorosulfonic acid (50.00 mL) to the flask. To this solution, add elemental sulfur (83.94 mg, 2.62 mmol) followed by the dropwise addition of bromine (4.18 g, 26.18 mmol, 1.34 mL).

-

Scientist's Note: Chlorosulfonic acid serves as both a strong acid and the solvent. Sulfur acts as a catalyst, likely forming sulfur bromides in situ which facilitate the generation of the bromine electrophile.

-

-

Reaction Execution: Heat the reaction mixture to 70°C and maintain stirring for 16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2,4-dichlorobenzoic acid. A practical method for removing positional isomer impurities involves forming an α-methylbenzylamine salt, which can then be hydrolyzed.[3]

Characterization of 5-bromo-2,4-dichlorobenzoic acid

The identity and purity of the intermediate should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O₂ | [4] |

| Molecular Weight | 269.91 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 154-156 °C (unsubstituted) | [6] |

Part II: Fischer Esterification to the Final Product

The second stage of the synthesis is the conversion of the intermediate carboxylic acid to this compound via Fischer esterification.

Mechanistic Principles

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] The mechanism proceeds through a series of protonation and deprotonation steps (PADPED).[7] To ensure a high yield, the equilibrium must be shifted towards the product side. This is typically achieved by two methods:

-

Using the alcohol (methanol, in this case) as the solvent, thereby providing a large excess.[8]

-

Removing water as it is formed, often with a Dean-Stark apparatus.[9][10]

The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, which significantly enhances its electrophilicity for attack by the weakly nucleophilic alcohol.[7][9]

Experimental Protocol: Synthesis of this compound

This protocol is a robust procedure for the esterification of substituted benzoic acids.[10][11]

Step-by-Step Methodology:

-

Reagent Charging: Dissolve 5-bromo-2,4-dichlorobenzoic acid (10.0 g, 37.05 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a stir bar and reflux condenser.

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (2 mL, ~37 mmol) to the solution while stirring.

-

Scientist's Note: The addition of sulfuric acid is highly exothermic and should be done carefully.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction and Neutralization: Dissolve the residue in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).[10]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Alternative Esterification via Thionyl Chloride

For substrates where Fischer esterification is sluggish, an alternative is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the addition of methanol.[12] This method is typically faster and higher yielding but is less atom-economical and requires handling of corrosive reagents.

Quantitative Data and Workflow Summary

The following table summarizes the key quantitative parameters for the described two-step synthesis.

| Parameter | Step 1: Bromination | Step 2: Esterification |

| Starting Material | 2,4-Dichlorobenzoic acid | 5-bromo-2,4-dichlorobenzoic acid |

| Key Reagents | Bromine, Sulfur, Chlorosulfonic Acid | Methanol, Sulfuric Acid |

| Molar Ratio (SM:Reagent) | 1 : 0.5 (Bromine) | 1 : large excess (Methanol) |

| Temperature | 70°C | Reflux (~65°C) |

| Reaction Time | 16 hours | 4-6 hours |

| Typical Yield | >80% | >90% |

Workflow Visualization

The overall synthetic process is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Chlorosulfonic acid and Sulfuric acid: These are highly corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Bromine: Is toxic, corrosive, and has a high vapor pressure. All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl Chloride (alternative method): Is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). Strict anhydrous conditions and a fume hood are mandatory.

-

General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The is reliably achieved through a two-step sequence of electrophilic bromination and Fischer esterification. This guide provides detailed, mechanistically-supported protocols that are robust and scalable. By understanding the chemical principles governing each transformation, researchers can confidently execute and adapt this synthesis for applications in drug discovery and chemical development.

References

- ChemBK. (2024). Benzoic acid, 2,4-dichloro-, ethyl ester.

- WIPO Patentscope. (n.d.). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid.

- ResearchGate. (n.d.). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent.

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Source document not fully specified].

- Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

- Google Patents. (n.d.). JPS5553239A - Preparation of 2,4-dichlorobenzoic acid.

- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.

- ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid.

- ChemicalBook. (n.d.). 5-broMo-2,4-dichloro benzoic acid synthesis.

- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

-

Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

- ChemScene. (n.d.). 4-Bromo-2,5-dichlorobenzoic acid.

-

PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. Retrieved from [Link]

- Handout Esterification and Acetalization. (n.d.). [Source document not fully specified].

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Mechanism. (2012). Fischer Esterification 004. YouTube. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid.

-

PubChem. (n.d.). 5'-bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][11][13]oxazine-5,3'-indolin]-2'-one. Retrieved from PubChem.

- ChemicalBook. (2023). Methyl 5-bromo-4-chloro-2-fluorobenzoate.

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-溴-2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. chembk.com [chembk.com]

- 12. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Methyl 5-bromo-2,4-dichlorobenzoate: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

Methyl 5-bromo-2,4-dichlorobenzoate is a polysubstituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique arrangement of three distinct halogen atoms—each with differential reactivity—and a methyl ester functional group provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the compound's properties, synthesis, and reactivity, with a focus on its application in the development of pharmaceuticals and functional materials. We will delve into the causality behind experimental choices for key transformations, such as palladium-catalyzed cross-coupling reactions, and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of drug discovery and materials science, the ability to precisely and selectively functionalize an aromatic core is paramount. This compound serves as an exemplary starting material due to its chemoselective handles. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, a disparity rooted in bond dissociation energies.[1][2] This allows for selective functionalization at the C5 position, leaving the two chlorine atoms and the ester group available for subsequent transformations. This inherent reactivity profile makes it a valuable precursor for creating libraries of compounds with diverse substitutions, a crucial strategy in lead optimization. Its utility is evident in the synthesis of agrochemicals, pharmaceutical intermediates, and specialty chemicals.[3]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1160574-77-5 | [4] |

| Molecular Formula | C₈H₅BrCl₂O₂ | [4] |

| Molecular Weight | 283.93 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | Data not consistently available; related acid melts at 154-156 °C | [6] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in Methanol.[5] Generally soluble in common organic solvents like dichloromethane and ethyl acetate. | |

| Storage | Store in a dry, well-ventilated place at room temperature. Keep container tightly closed.[4][5][7] |

Synthesis of the Core Scaffold

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 5-bromo-2,4-dichlorobenzoic acid.

Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid

The precursor acid can be synthesized via the bromination of 2,4-dichlorobenzoic acid. While specific patents cover various substituted benzoic acids, a general and reliable laboratory approach involves electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.[8][9]

Fischer Esterification

The most direct and widely used method for converting the carboxylic acid to the methyl ester is the Fischer esterification. This acid-catalyzed reaction with methanol is efficient and scalable.

Caption: Key synthetic transformations of the title compound.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds The Suzuki-Miyaura reaction is a robust method for forming bi-aryl structures by coupling the aryl bromide with an arylboronic acid or ester. [1][10] Validated Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos). [11]2. Solvent and Base: Add a degassed solvent mixture, typically toluene/water or dioxane/water, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: Introducing Alkynes This reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures, which are valuable in materials science and as precursors for other functional groups.

C. Buchwald-Hartwig Amination: Forming C-N Bonds This powerful reaction allows for the formation of C-N bonds, creating aryl amines which are prevalent in pharmaceuticals. [12][10]The choice of a specialized phosphine ligand is often critical for high yields. [12]

Transformations of the Ester Group

The methyl ester is a versatile handle for further modification.

-

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water readily converts the ester to the corresponding carboxylic acid. This acid can then participate in amide bond formation.

-

Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes requiring a catalyst or conversion to a more reactive acyl chloride intermediate.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable.

-

Hazards: This compound, like many halogenated aromatics, should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [14][15]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [14]Avoid breathing dust. Wash hands thoroughly after handling. [14]* Storage: Keep the container tightly closed in a dry place. [7]

Conclusion

This compound is a high-value, multi-functional building block for synthetic chemistry. Its key strategic advantage lies in the predictable, chemoselective reactivity of the carbon-bromine bond, which enables precise, palladium-catalyzed modifications while preserving other functional handles for subsequent reactions. By understanding the principles of its reactivity and employing validated protocols, researchers can leverage this scaffold to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.

- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.

-

2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. - Loba Chemie. Available from: [Link]

-

5-Bromo-2-Chlorobenzoic Acid - Glindia. Available from: [Link]

-

Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem. Available from: [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

-

Methyl 3-bromo-4, 5-dichlorobenzoate, min 98%, 1 gram. Available from: [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. Available from: [Link]

-

(PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. Available from: [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

-

5-Bromo-2-chlorobenzoic Acid in Bharuch - IndiaMART. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 3. glindiachemicals.com [glindiachemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl 5-bromo-4-chloro-2-fluorobenzoate | 951884-02-9 [chemicalbook.com]

- 6. 5-溴-2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lobachemie.com [lobachemie.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. synquestlabs.com [synquestlabs.com]

solubility of Methyl 5-bromo-2,4-dichlorobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2,4-dichlorobenzoate in Organic Solvents

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated aromatic ester of significant interest in synthetic chemistry and drug development. The document delineates the fundamental principles governing its solubility in various organic solvents, offers a detailed protocol for empirical solubility determination, and discusses the practical implications of these properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction: Understanding this compound

This compound is a polysubstituted benzene derivative. Its structure, featuring a methyl ester group and three halogen substituents (one bromine and two chlorine atoms), dictates its physicochemical properties, including its solubility profile. An understanding of these properties is paramount for its effective use in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value/Information | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅BrCl₂O₂ | [1] |

| Molecular Weight | 283.93 g/mol | [1] |

| Physical State | Expected to be a solid at room temperature | [2][3] |

| Melting Point | Not available for the title compound. For the related 5-Bromo-2-chlorobenzoic acid, it is 154-156 °C. | [4] |

| Storage | Sealed in a dry, room temperature environment. | [1] |

The presence of the ester functional group provides a site for polar interactions, while the halogenated benzene ring is largely nonpolar and hydrophobic. This duality is key to understanding its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a function of the presence of polar bonds and the overall molecular geometry.

For this compound, the following factors are critical:

-

Polarity: The molecule possesses a moderate dipole moment due to the electronegative oxygen, chlorine, and bromine atoms. However, the large, nonpolar aromatic ring diminishes the overall polarity.

-

Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents (e.g., alcohols). It cannot, however, act as a hydrogen bond donor.

-

Van der Waals Forces: These forces will be the primary mode of interaction with nonpolar, aprotic solvents.

Based on these characteristics, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents.

Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Sparingly to Slightly Soluble | Limited hydrogen bonding capability and large hydrophobic region.[2] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Soluble | Favorable dipole-dipole interactions.[2] |

| Nonpolar | Toluene, Hexane | Soluble | Dominated by Van der Waals forces. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, empirical determination is necessary. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[5] This protocol combines the shake-flask method with UV-Visible spectroscopy for quantification.

Principle of the Method

A surplus of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium.[5] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.[6]

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: A step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Perform a serial dilution to obtain a series of standards of decreasing concentrations.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration. This will serve as the calibration curve.

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound to a vial (ensure solid remains after equilibration).

-

Pipette a precise volume of the solvent into the vial.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24 to 48 hours.[5]

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a solvent-compatible 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Using the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes, such as recrystallization.[7]

-

Solvent Polarity: As discussed, a solvent that more closely matches the polarity of this compound will be a better solvent.

-

Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample for accurate determinations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, related halogenated benzoic acids and esters are classified as harmful if swallowed, and cause skin and eye irritation.[8] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[9][10]

Conclusion

This guide has provided a detailed examination of the solubility of this compound. While quantitative data is sparse, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, a critical parameter for its successful application in research and development.

References

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

ResearchGate. (2025). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 251085-87-7 | Product Name : Methyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]

Sources

- 1. 232275-53-5|Methyl 4-bromo-2,6-dichlorobenzoate|BLD Pharm [bldpharm.com]

- 2. glindiachemicals.com [glindiachemicals.com]

- 3. Methyl 5-bromo-4-chloro-2-fluorobenzoate | 951884-02-9 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. synquestlabs.com [synquestlabs.com]

Methyl 5-bromo-2,4-dichlorobenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

Methyl 5-bromo-2,4-dichlorobenzoate is a strategically functionalized aromatic building block poised for significant applications in medicinal chemistry. Its unique substitution pattern, featuring a methyl ester for derivatization and three distinct halogen atoms—a reactive bromine for cross-coupling and two chlorine atoms for modulating electronic properties and providing metabolic stability—renders it a valuable starting point for the synthesis of complex molecular architectures. This technical guide explores the synthesis of this compound and elucidates its potential applications in the construction of key pharmacophores, with a particular focus on the development of SGLT2 inhibitors for the treatment of type 2 diabetes and kinase inhibitors for oncology. Detailed synthetic protocols, mechanistic insights, and strategic considerations are provided to empower researchers in leveraging this versatile intermediate for accelerated drug discovery.

Introduction: Strategic Value of Polysubstituted Benzoates

In the landscape of drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Polysubstituted aromatic rings are a cornerstone of modern medicinal chemistry, offering a rigid scaffold upon which pharmacophoric elements can be precisely arranged to optimize interactions with biological targets. The inclusion of halogen atoms is a well-established strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.

This compound (Figure 1) is an exemplar of such a strategic building block. It presents multiple reaction handles that can be addressed with high chemoselectivity:

-

Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.

-

Bromine Atom: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

-

Chlorine Atoms: The two chlorine atoms provide steric bulk, influence the electronic nature of the ring, and can enhance metabolic stability by blocking potential sites of oxidation.

This guide provides a comprehensive overview of the synthesis of this valuable intermediate and explores its potential applications in the synthesis of medicinally relevant compound classes.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved in a two-step process starting from 2,4-dichlorobenzoic acid: (1) regioselective bromination, followed by (2) esterification.

Step 1: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

The key challenge in this step is the regioselective installation of the bromine atom at the C-5 position, which is para to the existing chlorine at C-2 and ortho to the chlorine at C-4. The directing effects of the substituents favor this outcome.

Figure 1: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

Experimental Protocol: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

| Parameter | Value | Causality/Rationale |

| Starting Material | 2,4-Dichlorobenzoic acid | Commercially available and appropriately substituted for regioselective bromination. |

| Reagents | N-Bromosuccinimide (NBS), Sulfuric acid (H₂SO₄) | NBS in strong acid is an effective electrophilic brominating system. Sulfuric acid protonates NBS, increasing its electrophilicity. |

| Solvent | Sulfuric acid (H₂SO₄) | Acts as both solvent and catalyst. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the reaction rate and minimize side reactions. The reaction is then allowed to proceed to completion at room temperature. |

| Work-up | Quenching with ice water, filtration | The product is insoluble in water and precipitates upon quenching. Filtration allows for easy isolation. |

Step-by-Step Procedure:

-

To a stirred solution of concentrated sulfuric acid (100 mL), add 2,4-dichlorobenzoic acid (19.1 g, 0.1 mol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add N-bromosuccinimide (17.8 g, 0.1 mol) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The white precipitate of 5-bromo-2,4-dichlorobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum at 60 °C to afford the desired product in high purity and yield (>90%).

Step 2: Synthesis of this compound

The carboxylic acid is converted to the methyl ester via Fischer esterification.

Figure 2: Fischer Esterification

Experimental Protocol: Synthesis of this compound

| Parameter | Value | Causality/Rationale |

| Starting Material | 5-bromo-2,4-dichlorobenzoic acid | The product from the previous step. |

| Reagents | Methanol (MeOH), Sulfuric acid (H₂SO₄) | Methanol serves as both the solvent and the reactant. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Temperature | Reflux | The reaction is an equilibrium, and heating drives it towards the product side. |

| Work-up | Removal of excess methanol, extraction | After the reaction, excess methanol is removed, and the product is extracted into an organic solvent. Washing with sodium bicarbonate removes any unreacted acid. |

Step-by-Step Procedure:

-

Suspend 5-bromo-2,4-dichlorobenzoic acid (27.0 g, 0.1 mol) in methanol (200 mL).

-

Carefully add concentrated sulfuric acid (2 mL) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (yield >95%).

Potential Applications in the Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[1] A common structural motif in many SGLT2 inhibitors is a C-aryl glucoside, where the aglycone part often consists of a diarylmethane scaffold. 5-bromo-2,4-dichlorobenzoic acid is a key starting material for the synthesis of the diarylmethane aglycone of drugs like Dapagliflozin.[2][3] The following represents a plausible synthetic route.

Figure 3: Pathway to SGLT2 inhibitor core

Experimental Protocol: Synthesis of a Diaryl Methane Intermediate

This protocol illustrates the synthesis of a diaryl ketone via Friedel-Crafts acylation, a key step in forming the aglycone of SGLT2 inhibitors.[4]

| Parameter | Value | Causality/Rationale |

| Starting Material | 5-bromo-2,4-dichlorobenzoic acid | The key building block. |

| Activation Reagent | Thionyl chloride (SOCl₂) or Oxalyl chloride | Converts the carboxylic acid to the more reactive acyl chloride for the Friedel-Crafts reaction. |

| Coupling Partner | Phenetole (ethoxybenzene) | The electron-rich aromatic partner for the acylation. |

| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. |

| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | An inert solvent for the Friedel-Crafts reaction. |

| Temperature | 0 °C to room temperature | The reaction is often started at a low temperature to control the initial exotherm. |

Step-by-Step Procedure:

-

To a solution of 5-bromo-2,4-dichlorobenzoic acid (27.0 g, 0.1 mol) in dichloromethane (200 mL), add a catalytic amount of DMF (0.5 mL).

-

Slowly add oxalyl chloride (10.5 mL, 0.12 mol) dropwise at room temperature. Stir for 2-3 hours until gas evolution ceases. The formation of the acyl chloride is complete.

-

In a separate flask, dissolve phenetole (12.2 g, 0.1 mol) and aluminum chloride (16.0 g, 0.12 mol) in dichloromethane (150 mL) and cool to 0 °C.

-

Slowly add the prepared acyl chloride solution to the phenetole/AlCl₃ mixture, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to give the crude diaryl ketone.

-

Purify the product by recrystallization or column chromatography.

Potential Applications in the Synthesis of Kinase Inhibitors

The bromine atom in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many kinase inhibitors.[8]

Figure 4: Suzuki-Miyaura Cross-Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This representative protocol outlines the coupling of an aryl halide with a boronic acid.

| Parameter | Value | Causality/Rationale |

| Starting Material | This compound | The aryl bromide component. |

| Coupling Partner | Arylboronic acid or ester | The source of the new aryl group. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or similar Pd(0) or Pd(II) pre-catalyst | The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | The base is required to activate the boronic acid for transmetalation. |

| Solvent | Dioxane/water, Toluene/water, or DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |

| Temperature | 80-100 °C | Heating is usually required to drive the catalytic cycle. |

Step-by-Step Procedure:

-

To a flask, add this compound (2.84 g, 10 mmol), the desired arylboronic acid (12 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.578 g, 0.5 mmol).

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. While direct literature applications are sparse, its structural features and the well-established chemistry of its analogs provide a clear roadmap for its use in the synthesis of complex and medicinally relevant molecules. The strategic positioning of its reactive handles allows for sequential and selective functionalization, making it an ideal starting point for the construction of libraries of compounds for screening and lead optimization. In particular, its potential as a precursor to the core scaffolds of SGLT2 inhibitors and various classes of kinase inhibitors highlights its significance for contemporary drug discovery programs. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic potential of this promising intermediate.

References

-

Babu, T. M., Qadeer, G., Rama, N. H., Ruzicka, A., & Padelkova, Z. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1970. [Link]

- BenchChem. (2025). Applications of Dichlorobenzenetriol in Medicinal Chemistry: An Overview.

-

Choi, J., Park, J., Cho, S. Y., & Kim, Y. (2018). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Molecules, 23(11), 2788. [Link]

- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial, and anti-inflammatory activities of some new 2,5-disubstituted 1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry, 12(19), 5107–5113.

- Fu, G. C. (2008). Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555–1564.

-

Han, S., & Li, Z. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 26(9), 2636–2643. [Link]

- Hao, J., & Li, Z. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.

-

Jiao, W., & Xu, W. (2019). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[9][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. European Journal of Medicinal Chemistry, 180, 43-55.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Wang, M., & Feng, Y. (2023). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. WO/2023/019849.

- Weinstock, J., Keenan, R. M., Samanen, J., Hempel, J., Finkelstein, J. A., & Franz, R. G. (1991). 1-(Carboxybenzyl)imidazole-5-acrylic acids: potent and selective angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 34(5), 1514–1517.

- Zheng, X., Li, Z., Wang, Y., Chen, W., Huang, Q., Liu, C., & Song, G. (2003). Synthesis and herbicidal activities of 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Fluorine Chemistry, 117(2), 163–169.

- Al-Talib, M., Tastoush, H., & Odeh, N. (1990). Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2022). Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-2,4-dichlorobenzoate with Primary Amines

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where aryl amines are prevalent structural motifs.[1] This guide provides an in-depth technical overview and a robust protocol for a particularly challenging transformation: the selective amination of Methyl 5-bromo-2,4-dichlorobenzoate with primary amines.

The substrate, this compound, presents a unique challenge due to its electronic properties and the presence of multiple halogen atoms. As an electron-deficient aryl halide, its reactivity is altered, and the presence of one bromine and two chlorine atoms raises the critical issue of regioselectivity. Generally, in palladium-catalyzed couplings, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[2] This intrinsic reactivity difference forms the basis for achieving selective amination at the C-Br bond, a crucial aspect for synthesizing specifically substituted aniline derivatives for drug discovery and development.

This document will detail the mechanistic underpinnings of the reaction, critical parameters for optimization, a step-by-step experimental protocol, and troubleshooting strategies to empower researchers to successfully perform this transformation.

Mechanistic Overview and Key Strategic Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] A fundamental understanding of this cycle is paramount for rational optimization and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (preferentially the C-Br bond) to form a Pd(II) intermediate.[1][3]

-

Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the desired N-aryl amine product.[4]

-

Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2]

Key Experimental Parameters

The success and selectivity of the amination of this compound hinge on the careful selection of several key parameters:

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium precatalysts are often preferred as they provide more reliable formation of the active catalytic species.[2][5] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common choices. Pd(II) sources require an in situ reduction to Pd(0) to initiate the cycle, which can often be accomplished by the amine or phosphine ligand.[2][3]

-

Ligand: The choice of ligand is arguably the most critical factor. For challenging substrates that are sterically hindered or electronically deactivated, bulky, electron-rich biaryl phosphine ligands are essential. Ligands such as XPhos, SPhos, and RuPhos facilitate both the oxidative addition and the crucial reductive elimination steps. The steric bulk of these ligands can accelerate the final product-forming step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the primary amine upon coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this purpose.[2] However, for substrates with base-sensitive functional groups (like the ester in our substrate), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher temperatures or longer reaction times.[2][6] The physical properties of the base, such as particle size, can also impact the reaction rate.[2]

-

Solvent: The choice of solvent is crucial for ensuring the solubility of all reaction components.[2] Aprotic solvents with relatively high boiling points are preferred, with toluene and 1,4-dioxane being the most common choices.[2][5] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.

-

Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific primary amine and the chosen catalyst system. Higher temperatures can sometimes lead to side reactions, such as hydrodehalogenation.[1]

Exemplary Protocol: Amination with Benzylamine

This protocol details a general procedure for the selective Buchwald-Hartwig amination of this compound with benzylamine.

Materials and Reagents

-

This compound (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction vessel equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with inert gas (e.g., Argon) three times.

-

Reagent Addition: Through a septum, add anhydrous, degassed toluene, followed by the dropwise addition of benzylamine via syringe.[7]

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.[7]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Optimization and Troubleshooting

For any given primary amine, some optimization of the reaction conditions may be necessary. The following table provides a starting point for such an optimization study.

| Entry | Ligand | Base | Temp (°C) | Yield (%) | Observations |

| 1 | P(t-Bu)₃ | NaOtBu | 100 | <10 | Incomplete conversion, potential catalyst decomposition. |

| 2 | XPhos | NaOtBu | 100 | >90 | High conversion to the desired C-Br aminated product. |

| 3 | RuPhos | NaOtBu | 100 | ~85 | Good conversion, slightly less effective than XPhos. |

| 4 | XPhos | Cs₂CO₃ | 110 | ~60 | Slower reaction, requires higher temperature. Good for base-sensitive substrates. |

| 5 | XPhos | K₃PO₄ | 110 | ~55 | Similar to Cs₂CO₃, viable weaker base option. |

Common Issues and Solutions:

-

Low or No Conversion: This is often due to an inactive catalyst.[7] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a palladium precatalyst for more reliable results.[5] The choice of ligand is also critical; less bulky ligands may not be effective for this substrate.

-

Formation of Side Products:

-

Hydrodehalogenation: This side reaction replaces the halogen with a hydrogen atom. It can sometimes be suppressed by lowering the reaction temperature or changing the ligand.

-

Double Amination: While selective amination at the C-Br bond is expected, forcing conditions (high temperatures, long reaction times) could lead to some amination at the C-Cl positions. Monitor the reaction carefully to avoid over-reaction.

-

-

Poor Regioselectivity: If amination at the C-Cl bond is observed, it indicates that the reaction conditions are too harsh. Reducing the temperature or using a slightly less active catalyst system may improve selectivity for the more reactive C-Br bond.

Conclusion

The Buchwald-Hartwig amination of this compound with primary amines is a challenging yet highly valuable transformation for the synthesis of complex aniline derivatives. Success relies on a rational approach to the selection of the catalyst system, base, and solvent. By leveraging bulky biarylphosphine ligands like XPhos and carefully controlling the reaction parameters, high yields and excellent regioselectivity for amination at the C-Br bond can be achieved. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to employ this powerful reaction in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 119-125. [Link]

-

Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

-

Henderson, J. L., & Buchwald, S. L. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 13(19), 5024–5027. [Link]

-

Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

-

Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(35), 13858–13861. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Sonogashira Coupling of Methyl 5-bromo-2,4-dichlorobenzoate

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental procedure for the Sonogashira coupling of Methyl 5-bromo-2,4-dichlorobenzoate. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying scientific principles that govern this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[2] The target substrate, this compound, is an electron-deficient aryl bromide, a characteristic that generally favors the oxidative addition step of the catalytic cycle.[3] The resulting alkynyl-substituted benzoate derivatives are valuable intermediates, providing a scaffold for further molecular elaboration in drug discovery programs.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

A simplified representation of the catalytic cycles is as follows:

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

The palladium cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[1] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper acetylide.[4] This copper acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting palladium complex to yield the desired coupled product and regenerate the active Pd(0) catalyst.[4]

Reagents and Materials

A successful Sonogashira coupling requires careful selection and handling of reagents. The following table provides a summary of the necessary components for the reaction.

| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Typical Stoichiometry | Purity/Notes |

| This compound | C₈H₅BrCl₂O₂ | 283.94 | Aryl Halide Substrate | 1.0 equiv | >98% |

| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner | 1.1 - 1.5 equiv | Purified to remove impurities |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | 701.90 | Catalyst | 1 - 5 mol% | Store under inert atmosphere |

| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | 1 - 3 mol% | Use a fresh, high-purity source |

| Base | Et₃N or i-Pr₂NH | 101.19 / 101.19 | Base/Solvent | 2 - 10 equiv or as solvent | Anhydrous, freshly distilled |

| Solvent | THF or Dioxane | 72.11 / 88.11 | Reaction Medium | - | Anhydrous, degassed |

| Ligand (optional) | PPh₃ | 262.29 | Ligand | 2 - 4 mol% | If not using a pre-formed complex |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific terminal alkyne used.

Pre-Reaction Setup:

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions such as Glaser homocoupling of the alkyne.[5] Therefore, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). This is achieved by assembling the glassware and flame-drying it under vacuum, then backfilling with the inert gas.

-

Reagent Preparation:

-

Ensure all solvents are anhydrous and degassed. This can be achieved by sparging with an inert gas for 15-30 minutes prior to use.

-

The terminal alkyne should be purified to remove any potential catalyst poisons.

-

Copper(I) iodide is light-sensitive and can degrade over time; use a fresh, high-purity source.[6]

-

Reaction Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (1.5 mol%).

-

Add the anhydrous, degassed solvent (e.g., THF, sufficient to make a 0.1-0.2 M solution of the aryl bromide).

-

Add the base (e.g., triethylamine, 3.0 equiv).

-

Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the alkyne and may require screening. For less reactive or sterically hindered alkynes, elevated temperatures are often necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with additional ethyl acetate.

-

Wash the combined organic filtrate sequentially with a saturated aqueous solution of ammonium chloride (to quench the reaction and remove the amine base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor quality of CuI or base- Low reaction temperature | - Use a fresh batch of catalyst- Ensure rigorous inert atmosphere and dry, degassed solvents- Use fresh, high-purity CuI and freshly distilled base- Increase the reaction temperature in increments |

| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Improve inert atmosphere technique- Reduce the amount of CuI co-catalyst- Consider a copper-free Sonogashira protocol |

| Hydrolysis of the Methyl Ester | - Prolonged reaction time at high temperature with a strong base | - Monitor the reaction closely and quench once the starting material is consumed- Use a milder base or a lower reaction temperature if feasible |

| Difficulty in Purification | - Formation of closely-eluting byproducts | - Optimize the mobile phase for column chromatography for better separation- Consider recrystallization as an alternative or additional purification step |

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of valuable alkynyl-substituted aromatic compounds. By understanding the underlying mechanism and paying careful attention to the experimental details, particularly the maintenance of inert and anhydrous conditions, researchers can consistently achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful execution of this important transformation.

References

-

Chem LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Sonogashira Coupling. Retrieved from [Link]

-

Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. Retrieved from [Link]

-

Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. Retrieved from [Link]

-

YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Guide to the Hydrolysis of Methyl 5-bromo-2,4-dichlorobenzoate: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dichlorobenzoic acid is a crucial building block in the synthesis of various high-value molecules, most notably as a key intermediate for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are at the forefront of diabetes therapy. The conversion of its methyl ester precursor, Methyl 5-bromo-2,4-dichlorobenzoate, to the final carboxylic acid via hydrolysis is a pivotal, yet challenging, synthetic step.

The reactivity of the ester is significantly influenced by the electronic and steric environment of the aryl ring. The two chlorine atoms and the bromine atom are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the chlorine atom at the ortho-position presents considerable steric hindrance, which can impede the approach of the nucleophile. This guide provides a detailed examination of the reaction conditions, underlying mechanisms, and laboratory-scale protocols for the successful hydrolysis of this sterically hindered ester.

Mechanistic Pathways: Acid vs. Base Catalysis

The hydrolysis of an ester can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. The choice of catalyst is critical and depends on the substrate's stability and the desired reaction outcome.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for the hydrolysis of esters, particularly for sterically hindered substrates. The reaction, known as saponification, is effectively irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.

The mechanism proceeds via nucleophilic acyl substitution:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.

-

Deprotonation: The liberated methoxide is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible step drives the reaction to completion.

-

Protonation: A subsequent acidic workup is required to protonate the carboxylate salt to yield the final 5-bromo-2,4-dichlorobenzoic acid.

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used, in accordance with Le Châtelier's principle.

The mechanism involves the following steps:

-

Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol.

-

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product.

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Comparative Overview of Reaction Conditions

The hydrolysis of substituted benzoates can be performed under various conditions. The optimal choice depends on the substrate's reactivity, desired yield, and process scale.

| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Source |

| Aqueous Base | 30% NaOH solution | Water | 40-55 | Not specified | 89.8% (overall) | |

| Aqueous Base | NaOH | Water, Methanol | Reflux (65-100) | 4 | 95% | |

| Non-Aqueous Base | NaOH | MeOH/CH₂Cl₂ (1:9) | Room Temp. | Not specified | High | |

| Aqueous Acid | Concentrated HCl | Water, Acetonitrile | 60-70 | 3 | 75.1% | |

| Aqueous Acid | Sulfuric Acid | Benzene | Reflux | Not specified | 92% |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound.

Protocol 1: Standard Aqueous Saponification

This protocol is adapted from established industrial synthesis methods and utilizes standard aqueous base hydrolysis. It is robust and generally provides high yields.

Materials and Equipment:

-

This compound

-

30% (w/w) Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask, charge this compound (1.0 eq). Add deionized water (approx. 2.2 times the mass of the ester).

-

Base Addition: Begin stirring the suspension. While maintaining the temperature between 40-55 °C, slowly add 30% NaOH solution (approx. 1.5-2.0 eq) dropwise.

-

Hydrolysis: Continue stirring the reaction mixture at 40-55 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The mixture should become a clear solution as the sodium salt of the product forms.

-